molecular formula C13H12ClN3O2 B2703062 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-83-6

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2703062
CAS No.: 1021218-83-6
M. Wt: 277.71
InChI Key: GEUAWAHDYKKJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a pyridazinone moiety, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amide Formation: The final step involves the coupling of the pyridazinone derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially forming hydroxyl derivatives.

    Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Hydroxyl derivatives of the pyridazinone ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with a pyridazinone moiety can interact with various enzymes or receptors, modulating their activity. The chloro group and benzamide structure may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Unique due to its specific substitution pattern and potential biological activities.

    Other Benzamides: Compounds like metoclopramide and sulpiride, which are used as pharmaceuticals.

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as pyridazinone-based kinase inhibitors.

Uniqueness

This compound stands out due to its combination of a pyridazinone ring and a chloro-substituted benzamide, which may confer unique biological properties and synthetic versatility.

Properties

IUPAC Name

2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-11-5-2-1-4-10(11)13(19)15-8-9-17-12(18)6-3-7-16-17/h1-7H,8-9H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAWAHDYKKJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.